5-(methoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
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Overview
Description
5-(methoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole and pyridine rings through various coupling reactions. Common reagents used in these reactions include thionyl chloride, hydrazine, and pyridine derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(methoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(methoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
- 5-(methoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C13H13N5OS |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
5-(methoxymethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13N5OS/c1-19-8-10-12(9-6-15-16-7-9)18-13(20-10)17-11-4-2-3-5-14-11/h2-7H,8H2,1H3,(H,15,16)(H,14,17,18) |
InChI Key |
SCFBYHRNCCGORE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=C(S1)NC2=CC=CC=N2)C3=CNN=C3 |
Origin of Product |
United States |
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